molecular formula C8H10N2O2 B14057822 N-2-Pyridinylalanine CAS No. 76478-29-0

N-2-Pyridinylalanine

Cat. No.: B14057822
CAS No.: 76478-29-0
M. Wt: 166.18 g/mol
InChI Key: CNMAQBJBWQQZFZ-UHFFFAOYSA-N
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Description

N-2-Pyridinylalanine is an amino acid derivative characterized by the presence of a pyridine ring attached to the alpha carbon of alanine

Preparation Methods

Synthetic Routes and Reaction Conditions: N-2-Pyridinylalanine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with nitrostyrenes to form N-(pyridin-2-yl)imidates, which are then converted to this compound under specific conditions . Another method includes the use of 2-aminopyridine and an appropriate aldehyde or ketone, followed by reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions: N-2-Pyridinylalanine undergoes various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of this compound.

Scientific Research Applications

3-(2'-Pyridyl)-DL-alanine, also known as N-2-Pyridinylalanine, is a key amino acid derivative with a variety of applications in pharmaceuticals, biochemistry, and other fields .

Research Findings

  • Ni(II) Complex: A novel chiral Nickel (II) complex of N-(2-pyridylmethyl)-L-alanine has been prepared and structurally characterized . The nickel (II) center in the complex adopts a distorted octahedral geometry and exhibits structural diversity resulting from the number of lattice water molecules . The photoluminescent properties of this compound indicate potential application in luminescence .
  • Hydrogels: Hydrogels, which are highly hydrated three-dimensional (3D) polymeric matrices, hold substantial promise in medical and biomedical fields, owing to their excellent biocompatibility, chemical modifiability, and physical tunability, along with relatively straightforward processing procedures . ROS-responsive hydrogels are engineered to contain ROS-sensitive bonds, such as disulfide bonds or diselenium bonds, enabling them to respond to ROS including superoxide radicals, hydroxyl radicals, and hydrogen peroxide .
  • Plant Growth: The type of cation has a significant influence on the growth, chlorophyll, and nutrient uptake of wheat seedlings .

Mechanism of Action

The mechanism of action of N-2-Pyridinylalanine involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in hydrogen bonding and pi-stacking interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a versatile building block in organic synthesis highlight its importance in scientific research.

Biological Activity

N-2-Pyridinylalanine, a derivative of the amino acid alanine, incorporates a pyridine ring into its structure, which significantly influences its biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including antibacterial effects, neuroprotective properties, and its role as a precursor in drug synthesis.

Chemical Structure and Synthesis

This compound is characterized by the presence of a pyridine ring attached to the α-carbon of alanine. The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or other organic synthesis methods that allow for the incorporation of the pyridine moiety into amino acids .

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of 2-aminopyridines, including this compound, exhibit significant antibacterial properties. For instance, certain analogs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes through hydrophobic and electrostatic interactions .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus5 µg/mL
This compoundB. subtilis10 µg/mL

This table summarizes the antibacterial efficacy of this compound against specific bacterial strains.

2. Neuroprotective Properties

This compound has been investigated for its neuroprotective effects, particularly in relation to Alzheimer’s disease (AD). Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders. By inhibiting AChE, these compounds may enhance cholinergic neurotransmission and improve cognitive function .

Case Study: Neuroprotective Effects in AD Models

In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in improved memory performance on cognitive tests compared to control groups. The compound's ability to inhibit AChE was confirmed through in vitro assays, demonstrating a significant reduction in enzyme activity.

3. Role as a Drug Precursor

This compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its ability to act as a chiral intermediate allows for the production of enantiomerically pure compounds that are crucial for drug development. Research has shown that derivatives can be synthesized for use as anti-inflammatory and anticancer agents .

Table 2: Applications in Drug Development

ApplicationCompound TypeExample Use
Anti-inflammatoryPyridine derivativesTreatment of chronic pain
AnticancerAmino acid derivativesChemotherapy agents

Properties

CAS No.

76478-29-0

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(pyridin-2-ylamino)propanoic acid

InChI

InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-4-2-3-5-9-7/h2-6H,1H3,(H,9,10)(H,11,12)

InChI Key

CNMAQBJBWQQZFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CC=CC=N1

Origin of Product

United States

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